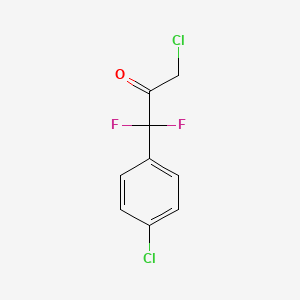
ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, or oxalic acid, is a synthetic organic compound used in a variety of applications, ranging from pharmaceuticals to industrial processes. It is a colorless, odorless, and crystalline solid with a molecular formula of C8H6Cl2NO2. Oxalic acid is a common ingredient in many chemical products, and it has a variety of uses in both organic and inorganic chemistry.
科学的研究の応用
Oxalic acid is used in a variety of scientific research applications, including in organic synthesis and analytical chemistry. It is used to synthesize a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of certain polymers, such as polyvinyl alcohol. In analytical chemistry, oxalic acid is used as a reagent in a variety of analytical techniques, such as spectroscopy, chromatography, and electrochemistry.
作用機序
The mechanism of action of oxalic acid is not fully understood. However, it is known to act as an acid-base catalyst in various chemical reactions. It is also known to be a chelating agent, meaning it can bind to certain metals and form complexes. Additionally, oxalic acid has been shown to act as an oxidizing agent, which can be used to reduce certain compounds.
Biochemical and Physiological Effects
Oxalic acid has been shown to have a variety of biochemical and physiological effects. In humans, oxalic acid has been shown to reduce the absorption of certain minerals, such as calcium and iron. It can also increase the risk of kidney stones in individuals with a predisposition to the condition. Additionally, oxalic acid has been shown to be toxic to certain aquatic organisms, such as fish and amphibians.
実験室実験の利点と制限
The use of oxalic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is a non-toxic, non-volatile compound, making it safe to use in a laboratory setting. However, oxalic acid has a number of limitations. It is a strong acid, and it can corrode certain materials. It is also a strong oxidizing agent, and it can react with certain compounds, producing unwanted byproducts.
将来の方向性
There are a number of potential future directions for research involving oxalic acid. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical and industrial processes. Additionally, further research into its potential toxicity to aquatic organisms and its potential to corrode certain materials could be beneficial. Finally, research into the potential for oxalic acid to be used as an alternative to traditional chemical reagents, such as nitric acid, could be beneficial.
合成法
Oxalic acid is typically synthesized through the reaction of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate and nitric acid. This reaction produces oxalic acid in the form of a white crystalline solid. The reaction is typically conducted at a temperature of around 100°C and a pressure of 1 atmosphere. The reaction is typically carried out in a closed vessel, and the reaction time can vary depending on the desired yield.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid involves the reaction of ethyl 3-(2,3-dichlorophenyl)propanoate with ammonia followed by reaction with oxalic acid.", "Starting Materials": [ "Ethyl 3-(2,3-dichlorophenyl)propanoate", "Ammonia", "Oxalic acid" ], "Reaction": [ "Step 1: Ethyl 3-(2,3-dichlorophenyl)propanoate is reacted with excess ammonia in ethanol at room temperature for 24 hours.", "Step 2: The resulting product, ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, is isolated by filtration and washed with ethanol.", "Step 3: Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is then reacted with oxalic acid in ethanol at reflux for 6 hours.", "Step 4: The resulting product, ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate oxalate, is isolated by filtration and washed with ethanol." ] } | |
CAS番号 |
502842-04-8 |
分子式 |
C13H15Cl2NO6 |
分子量 |
352.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



